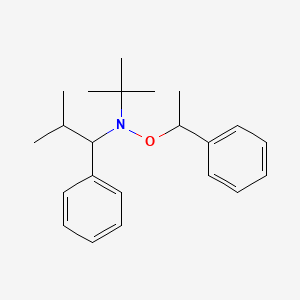

N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine

Description

Properties

IUPAC Name |

N-tert-butyl-2-methyl-1-phenyl-N-(1-phenylethoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-17(2)21(20-15-11-8-12-16-20)23(22(4,5)6)24-18(3)19-13-9-7-10-14-19/h7-18,21H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFRTDOMIFBPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N(C(C)(C)C)OC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425144 | |

| Record name | N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227000-59-1 | |

| Record name | N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of this compound are related to its role as an alkoxyamine initiator . Specifically, it serves as a universal initiator for nitroxide-mediated living radical polymerization (NMP) . In this context, it facilitates controlled polymerization reactions, particularly for the synthesis of styrene and acrylate polymers and co-polymers.

Action Environment

Environmental factors, such as temperature, solvent polarity, and initiator concentration, influence the compound’s efficacy. Optimal conditions ensure efficient polymerization and stability.

Biological Activity

N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine, with the CAS number 227000-59-1, is a compound of significant interest in organic synthesis and pharmaceutical research. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Molecular Formula : C22H31NO

Molecular Weight : 325.49 g/mol

Structure : The compound features a tert-butyl group, a hydroxylamine moiety, and a phenylethyl substituent, contributing to its unique reactivity and biological properties.

This compound functions primarily as a nitroxide radical generator , which plays a crucial role in various biochemical pathways. Nitroxides are known for their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is particularly valuable in pharmacological applications aimed at mitigating oxidative damage associated with various diseases.

Antioxidant Properties

Research has demonstrated that this compound exhibits potent antioxidant activity. It effectively scavenges reactive oxygen species (ROS) and protects cellular components from oxidative damage. This mechanism is vital in preventing cellular aging and diseases such as cancer and neurodegeneration.

Anti-inflammatory Effects

Studies indicate that this compound can modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines, it may help alleviate conditions characterized by chronic inflammation.

Applications in Research

The compound has been utilized in various experimental setups:

- Polymer Chemistry : It serves as a reagent in nitroxide-mediated polymerization processes, facilitating the synthesis of advanced materials with tailored properties.

- Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting oxidative stress-related diseases.

Study on Antioxidant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). The results indicated a significant reduction in free radical levels compared to control groups, confirming its efficacy as an antioxidant agent .

In Vivo Studies on Inflammation

Another research project examined the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in decreased swelling and pain associated with inflammation, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis

| Property | This compound | Other Nitroxides |

|---|---|---|

| Antioxidant Activity | High | Variable |

| Anti-inflammatory Activity | Moderate | High |

| Application in Polymerization | Yes | Yes |

| Stability | Moderate | High |

Comparison with Similar Compounds

Key Findings :

- The target compound’s bulky aromatic substituents (phenylpropyl and phenylethyl) enhance steric stabilization during NMP, reducing premature termination compared to smaller analogs like 4c or 4g .

- Methoxy-substituted derivatives (e.g., 4c, 4h–j) exhibit lower molecular weights (<200 g/mol), limiting their utility in high-molecular-weight polymer synthesis .

Functional Analogs: Alkoxyamine Initiators

MAMA-SG1 (CTA-2)

MAMA-SG1 (N-(2-methylpropyl)-N-(1-diethylphosphono-2,2-dimethylpropyl)-O-(2-carboxyprop-2-yl)hydroxylamine) is a phosphonate-containing alkoxyamine with superior control in styrene polymerization .

Key Findings :

Dual-Initiator Alkoxyamines

highlights dual-initiator alkoxyamines (e.g., N-(1-diethylphosphono-2,2-dimethylpropyl) derivatives) for combined radical/ionic polymerization. Compared to the target compound:

- Efficiency: Both systems achieve similar control over NMP (PDI ~1.2), but dual-initiators enable orthogonal polymerization (e.g., radical + ionic) for incompatible monomers .

- Limitations : Dual-initiators require complex synthesis and lack commercial availability, whereas the target compound is readily accessible .

Performance in Polymerization

Styrene Polymerization

Acrylate Copolymerization

The target compound enables copolymerization of styrene with functionalized acrylates (e.g., 4-((tert-butyldimethylsilyl)oxy)butyl acrylate), producing low-PDI (<1.4) random copolymers .

Q & A

Basic: What are the reliable synthetic routes and characterization methods for N-tert-Butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine?

The compound is synthesized via alkoxyamine formation, typically involving nitroxide-mediated coupling. Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : To confirm substituent connectivity and stereochemistry, particularly for distinguishing tert-butyl, phenyl, and methyl groups .

- Mass Spectrometry (MS-ESI) : For molecular weight validation (theoretical: 325.49 g/mol) and structural confirmation .

- High-Performance Liquid Chromatography (HPLC) : To assess purity, especially for batch-to-batch consistency in polymerization studies .

Basic: How does this compound function as an initiator in nitroxide-mediated polymerization (NMP)?

The alkoxyamine structure enables controlled radical polymerization by reversibly homolysing into a nitroxide radical and a propagating carbon radical. This stabilizes active chains, suppressing premature termination. It is particularly effective for styrene and acrylate monomers, achieving low polydispersity indices (PDI < 1.2) under optimized conditions .

Basic: What safety precautions are critical when handling this compound?

Classified as a Skin Corrosion Category 1B agent (GHS), it requires:

- Storage at 2–8°C in inert atmospheres (e.g., argon) to prevent decomposition .

- Use of PPE (gloves, goggles) and fume hoods during handling due to oxidative and corrosive risks .

Advanced: How does the initiator’s structure influence polymerization kinetics and polymer architecture?

The tert-butyl and phenyl groups provide steric stabilization, slowing radical recombination and enhancing control over molecular weight distribution. Comparative studies with TEMPO-based initiators show superior livingness in styrene-NMP (e.g., 95% monomer conversion vs. 80% for TEMPO) . Mechanistic modeling (e.g., the MFM model) confirms its ability to mediate styrene/divinylbenzene copolymerization with minimal cross-linking .

Advanced: Can this initiator enable block copolymer synthesis with incompatible monomers?

Yes. Dual-initiator systems allow orthogonal polymerization pathways. For example:

- Sequential NMP and RAFT: The alkoxyamine initiates styrene-NMP, while a secondary RAFT agent controls acrylate polymerization, yielding well-defined block copolymers .

- Grafting strategies: Carboxylic-functionalized derivatives facilitate post-polymerization modifications under mild conditions .

Advanced: How do kinetic parameters (e.g., dissociation rate kdk_dkd) affect polymer properties?

The dissociation rate ( at 120°C) determines initiation efficiency. Lower values delay radical release, reducing early termination but requiring higher temperatures for acrylates. Adjusting temperature and solvent polarity (e.g., using toluene vs. DMF) optimizes for target monomer systems .

Advanced: Why does poly(n-butyl acrylate) synthesized with this initiator exhibit higher PDI (>1.8) compared to polystyrene?

Steric hindrance from the acrylate ester groups reduces nitroxide radical recombination efficiency. This leads to broader molecular weight distributions. Mitigation strategies include:

- Adding styrene as a comonomer to improve chain mobility .

- Lowering reaction temperatures to slow propagation rates .

Advanced: What strategies enable post-polymerization functionalization using this initiator?

The phenyl and tert-butyl groups are inert, but derivatives with chloromethyl or carboxylic moieties (e.g., N-tert-Butyl-O-[1-(4-(chloromethyl)phenyl)ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine) allow:

- "Grafting-onto" : Reaction with thiol- or amine-terminated polymers via nucleophilic substitution .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Advanced: How does thermal stability impact high-temperature polymerization applications?

The compound decomposes at >150°C, limiting its use in high-temperature systems (e.g., polyimides). However, blending with stabilizers (e.g., hindered phenols) extends operational range to 130°C without compromising PDI .

Advanced: What is the compound’s toxicological profile in biological systems?

In vitro studies show inhibition of cytochrome P450 enzymes (e.g., CYP3A4) in rat liver microsomes, suggesting potential hepatotoxicity. Researchers must avoid direct biological applications unless metabolic pathways are fully characterized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.